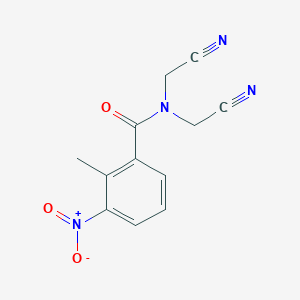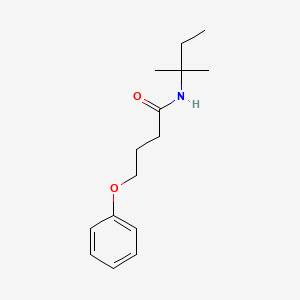![molecular formula C10H7ClN6 B11024997 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to yield the triazole ring. Subsequent cyclization with a suitable amine, such as guanidine, under acidic or basic conditions, forms the final triazolo[1,5-a][1,3,5]triazin-7-amine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization and chromatographic methods to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole and triazine rings can undergo oxidation or reduction, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation or reduction can lead to changes in the oxidation state of the nitrogen atoms in the triazole and triazine rings.
科学的研究の応用
2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer activities. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit viral polymerases or bacterial enzymes, leading to the suppression of viral replication or bacterial growth. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways and proteins involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
2-Phenyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
2-(4-Methylphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The methyl group instead of chlorine can lead to different steric and electronic effects.
2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: The nitro group introduces additional reactivity and potential biological activity.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine makes it unique compared to its analogs. This substituent can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications. Additionally, the chlorine atom can serve as a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with varied properties.
特性
分子式 |
C10H7ClN6 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C10H7ClN6/c11-7-3-1-6(2-4-7)8-15-10-14-5-13-9(12)17(10)16-8/h1-5H,(H2,12,13,14,15,16) |
InChIキー |
MJLHCMVGCAUDBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN3C(=NC=NC3=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-2-(pyridin-2-ylmethyl)isoquinolin-1(2H)-one](/img/structure/B11024921.png)
![2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11024928.png)

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B11024947.png)
![N-(3,4-difluorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B11024951.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)
![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)

![N-[3-(dimethylamino)propyl]pentanamide](/img/structure/B11025000.png)

